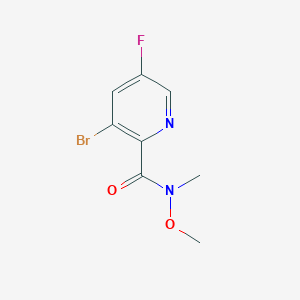
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide typically involves the introduction of bromine and fluorine atoms onto a picolinamide scaffold. One common method involves the bromination and fluorination of a precursor compound, followed by the introduction of methoxy and methyl groups under specific reaction conditions. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The methoxy and methyl groups can also affect its solubility and bioavailability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-5-fluorobenzotrifluoride
- 3-Bromo-4-fluoro-N-methylbenzamide
Uniqueness
3-Bromo-5-fluoro-N-methoxy-N-methylpicolinamide is unique due to its specific combination of functional groups and its picolinamide core. This combination imparts distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8BrFN2O2 |
|---|---|
Molekulargewicht |
263.06 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,1-2H3 |
InChI-Schlüssel |
KFJMSJTVWWKIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=C(C=C(C=N1)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



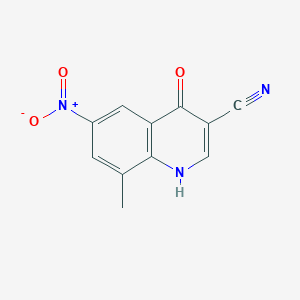
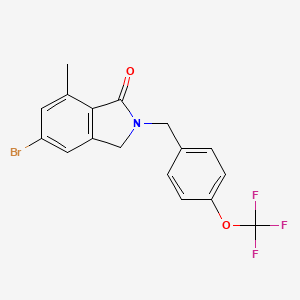
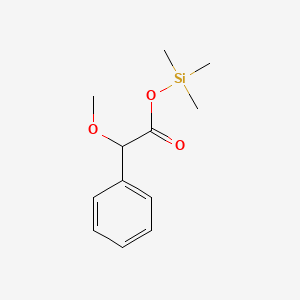

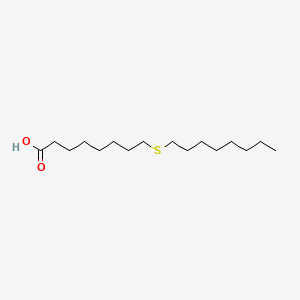
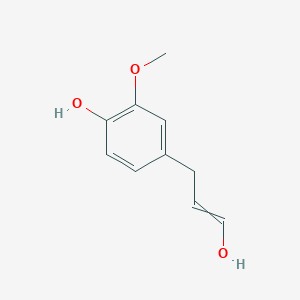
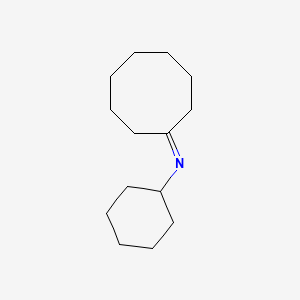
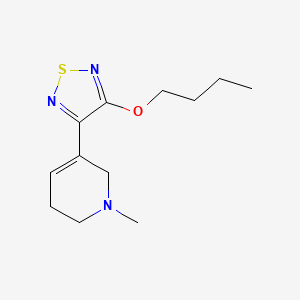
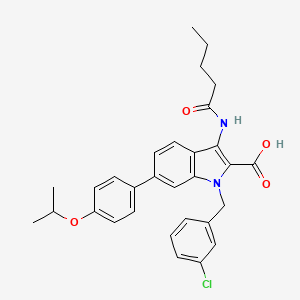

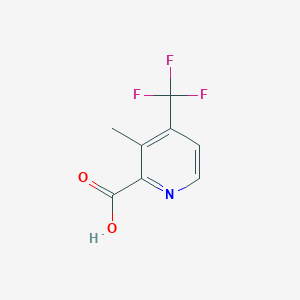
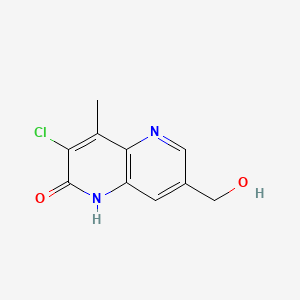
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
